

Spectroscopic Properties of Tris(2-aminoethyl)amine (TREN): An In-depth Technical Guide

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Compound of Interest

Compound Name: Triaminotriethylamine

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Abstract

Tris(2-aminoethyl)amine, commonly known as TREN, is a tripodal, tetradentate chelating agent with wide-ranging applications in coordination chemistry, materials science, and as a versatile building block in organic synthesis.^{[1][2][3][4]} A thorough understanding of its spectroscopic properties is fundamental for its characterization, purity assessment, and for studying its interactions with other molecules, particularly metal ions. This technical guide provides a comprehensive overview of the key spectroscopic characteristics of TREN, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra are also presented to ensure reproducibility.

Introduction

TREN is a C₃-symmetric molecule with a central tertiary amine and three primary amine termini.^[1] This unique tripodal structure allows it to form stable complexes with a variety of metal ions, making it a valuable ligand in coordination chemistry.^[1] The spectroscopic signature of TREN is a direct reflection of its molecular structure and provides a powerful tool for its analysis. This guide aims to be a central repository of this spectroscopic information for researchers and professionals working with TREN.

Spectroscopic Data

The following sections summarize the key spectroscopic data for TREN. All quantitative data is presented in structured tables for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of TREN in solution. The symmetry of the molecule is reflected in the simplicity of its NMR spectra.

The ^1H NMR spectrum of TREN is characterized by two main signals corresponding to the two distinct types of methylene protons.

Table 1: ^1H NMR Chemical Shift Data for Tris(2-aminoethyl)amine (TREN)

Protons	Chemical Shift (δ , ppm)	Multiplicity	Solvent
$-\text{CH}_2\text{-N}$ (adjacent to tertiary amine)	~2.55	Triplet	CDCl_3
$-\text{CH}_2\text{-NH}_2$ (adjacent to primary amine)	~2.75	Triplet	CDCl_3
$-\text{NH}_2$	~1.25	Singlet (broad)	CDCl_3

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

The ^{13}C NMR spectrum of TREN is also relatively simple, showing two signals for the two types of carbon atoms in the ethyl chains.

Table 2: ^{13}C NMR Chemical Shift Data for Tris(2-aminoethyl)amine (TREN)

Carbon	Chemical Shift (δ , ppm)	Solvent
-CH ₂ -N (adjacent to tertiary amine)	~56.5	CDCl ₃
-CH ₂ -NH ₂ (adjacent to primary amine)	~39.5	CDCl ₃

Note: Chemical shifts can vary slightly depending on the solvent.[\[5\]](#)[\[6\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in TREN, particularly the amine groups.

Table 3: Key FTIR Peak Assignments for Tris(2-aminoethyl)amine (TREN) (Neat)

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity
3350 - 3250	N-H stretch (primary amine)	Strong, Broad
2940 - 2820	C-H stretch (aliphatic)	Strong
1590	N-H bend (scissoring, primary amine)	Medium
1460	C-H bend (scissorage)	Medium
1050	C-N stretch	Medium
850 - 750	N-H wag (primary amine)	Broad

Note: Peak positions and intensities can be influenced by the sample state (e.g., neat liquid, solution) and intermolecular interactions.[\[7\]](#)[\[8\]](#)

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for the symmetric vibrations of the molecule.

Table 4: Key Raman Peak Assignments for Tris(2-aminoethyl)amine (TREN) (Neat)

Raman Shift (cm ⁻¹)	Vibration Mode
~2935	C-H stretch
~2870	C-H stretch
~1450	C-H bend
~1300	C-H wag
~1050	C-N stretch
~870	C-C stretch

Note: Raman shifts are typically less sensitive to environmental effects than IR absorptions.[\[9\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of TREN.

Table 5: Key Mass Spectrometry Data for Tris(2-aminoethyl)amine (TREN) (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment
146	~5	[M] ⁺ (Molecular Ion)
116	~80	[M - CH ₂ NH ₂] ⁺
87	~40	[M - (CH ₂ NH ₂) ₂ + H] ⁺
71	~30	[CH ₂ N(CH ₂ CH ₂ NH ₂)] ⁺
44	100	[CH ₂ =NH ₂] ⁺
30	~90	[CH ₂ =NH ₂] ⁺

Note: Fragmentation patterns can vary depending on the ionization method and energy.[\[10\]](#)[\[11\]](#)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of TREN in 0.6-0.8 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- **Instrument:** A 400 MHz (or higher) NMR spectrometer.
- **Acquisition Parameters:**
 - **Pulse Program:** Standard single-pulse sequence.
 - **Number of Scans:** 16-32.
 - **Relaxation Delay:** 1-2 seconds.
 - **Acquisition Time:** 3-4 seconds.
 - **Spectral Width:** 0-10 ppm.
- **Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal.
- **Sample Preparation:** Dissolve approximately 50-100 mg of TREN in 0.6-0.8 mL of CDCl_3 .
- **Instrument:** A 100 MHz (or higher, corresponding to the ^1H frequency) NMR spectrometer.
- **Acquisition Parameters:**
 - **Pulse Program:** Standard proton-decoupled pulse sequence.
 - **Number of Scans:** 1024 or more, depending on the desired signal-to-noise ratio.
 - **Relaxation Delay:** 2-5 seconds.

- Acquisition Time: 1-2 seconds.
- Spectral Width: 0-100 ppm.
- Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent signal (CDCl_3 at δ 77.16 ppm).[\[12\]](#)[\[13\]](#)[\[14\]](#)

Infrared (IR) Spectroscopy

- Sample Preparation: For a neat spectrum, place a drop of liquid TREN directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Processing: Collect a background spectrum of the clean, empty ATR crystal before acquiring the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Raman Spectroscopy

- Sample Preparation: Place a small amount of liquid TREN into a glass NMR tube or a glass vial.
- Instrument: A Raman spectrometer with a laser excitation source (e.g., 785 nm).
- Acquisition Parameters:
 - Laser Power: 50-100 mW at the sample.
 - Exposure Time: 10-30 seconds.

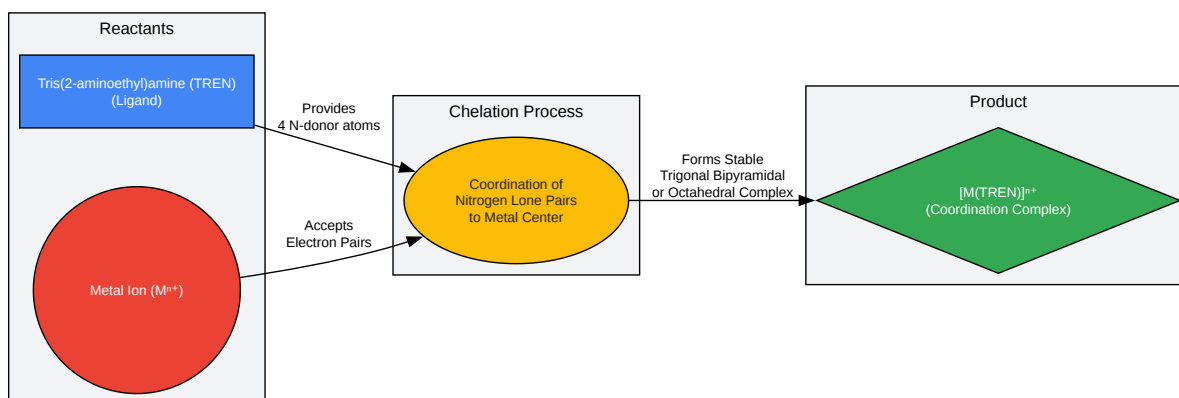
- Number of Accumulations: 5-10.
- Spectral Range: 200-3500 cm^{-1} .
- Processing: Perform baseline correction to remove any fluorescence background.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of TREN in a volatile solvent (e.g., methanol) via direct infusion or through a gas chromatograph (GC-MS).
- Instrument: A mass spectrometer with an electron ionization (EI) source.
- Acquisition Parameters:
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 20-200.
 - Scan Speed: 1-2 scans/second.
- Processing: The instrument software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

Visualization of TREN's Chelating Properties

TREN's primary function in many applications is its ability to act as a chelating agent, binding to a central metal ion through its four nitrogen atoms. This process can be visualized as a logical workflow.



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Caption: Logical workflow of the chelation of a metal ion by TREN.

Conclusion

The spectroscopic properties of Tris(2-aminoethyl)amine are well-defined and provide a robust set of tools for its identification, characterization, and the study of its chemical interactions. This guide has summarized the key NMR, IR, Raman, and MS data for TREN and provided detailed experimental protocols to facilitate the acquisition of high-quality, reproducible spectra. The visualization of the chelation process further illustrates the fundamental role of TREN in coordination chemistry. This comprehensive guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

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